molecular formula C7H8ClF3N2O B590970 (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride CAS No. 133115-55-6

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride

Cat. No.: B590970
CAS No.: 133115-55-6
M. Wt: 228.599
InChI Key: ZXDHJICZICMRLF-UHFFFAOYSA-N
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Description

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H8ClF3N2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a trifluoromethoxy group at the third position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride typically involves the reaction of 3-(trifluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding azo compound.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding azo compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted phenyl derivatives.

Scientific Research Applications

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is used in the development of new drugs, particularly those targeting neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity to these targets, leading to inhibition or activation of their biological functions. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
  • 3-(Trifluoromethyl)phenylhydrazine
  • 4-Fluorophenylhydrazine hydrochloride
  • 4-Methoxyphenylhydrazine hydrochloride

Uniqueness

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is unique due to the presence of the trifluoromethoxy group at the third position on the phenyl ring. This substitution pattern imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity compared to other similar compounds. The trifluoromethoxy group also increases the compound’s lipophilicity, improving its ability to penetrate biological membranes.

Properties

IUPAC Name

[3-(trifluoromethoxy)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-2-5(4-6)12-11;/h1-4,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDHJICZICMRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662255
Record name [3-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133115-55-6
Record name [3-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Trifluoromethoxy)phenyl]hydrazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(Trifluoromethoxy)aniline (3.68 ml) was dissolved in 6 M hydrochloric acid (71 ml), and an aqueous solution (4.7 ml) of sodium nitrite (2.08 g) was added dropwise over 20 min at −5° C. Tin (II) chloride (1.954 ml) was dissolved in 6 M hydrochloric acid (25 ml), and the solution was cooled to −5° C., and added quickly to the above-mentioned reaction mixture at −5° C. The mixture was stirred at −5° C. for 2 hr, and the precipitated solid was collected by filtration, washed with 0.1M hydrochloric acid, and dried under reduced pressure to give the title compound (2.72 g).
Quantity
3.68 mL
Type
reactant
Reaction Step One
Quantity
71 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
1.954 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

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